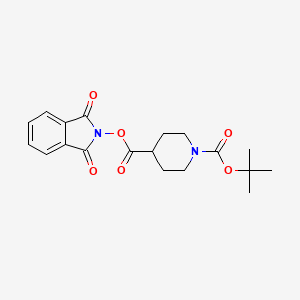

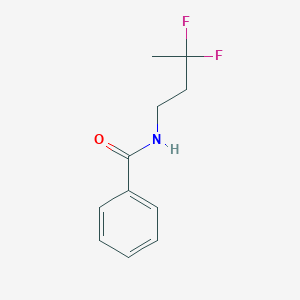

5-methylpyrazine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sulfonyl fluorides, including 5-methylpyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Zukünftige Richtungen

Recent advances in the synthesis of sulfonyl fluorides by photocatalysis using different sulfonyl fluoride sources have been reported . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . These advances suggest potential future directions for the synthesis and application of 5-methylpyrazine-2-sulfonyl fluoride and other sulfonyl fluorides.

Wirkmechanismus

Target of Action

5-Methylpyrazine-2-sulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . Its primary targets are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are crucial components of various proteins, playing significant roles in maintaining protein structure and function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process involves the exchange of a sulfur-fluorine bond with a nucleophile, leading to the modification of the target residues . This modification can alter the function of the proteins, leading to various downstream effects.

Biochemical Pathways

These could include pathways involving proteases, kinases, and other enzymes where the targeted residues are key to their function .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for biological applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins and pathways it impacts. By modifying key residues, it could alter protein function, potentially inhibiting or enhancing certain biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels and the presence of competing nucleophiles could potentially affect the SuFEx process . Additionally, the compound’s resistance to hydrolysis under physiological conditions suggests it may be stable in various biological environments .

Eigenschaften

IUPAC Name |

5-methylpyrazine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLBOWPNQCFFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)